molecular formula C6H6N2O4 B12893954 (5-Formylisoxazol-3-yl)methyl carbamate

(5-Formylisoxazol-3-yl)methyl carbamate

Katalognummer: B12893954
Molekulargewicht: 170.12 g/mol
InChI-Schlüssel: LTLAJPRFWLLUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Formylisoxazol-3-yl)methyl carbamate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylisoxazol-3-yl)methyl carbamate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (5-Formylisoxazol-3-yl)methyl carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

(5-Formylisoxazol-3-yl)methyl carbamate has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.

    Industry: It is utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of (5-Formylisoxazol-3-yl)methyl carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The formyl and carbamate groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide
  • 3-Amino-5-methylisoxazole

Comparison: (5-Formylisoxazol-3-yl)methyl carbamate stands out due to its unique combination of formyl and carbamate groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .

Eigenschaften

Molekularformel

C6H6N2O4

Molekulargewicht

170.12 g/mol

IUPAC-Name

(5-formyl-1,2-oxazol-3-yl)methyl carbamate

InChI

InChI=1S/C6H6N2O4/c7-6(10)11-3-4-1-5(2-9)12-8-4/h1-2H,3H2,(H2,7,10)

InChI-Schlüssel

LTLAJPRFWLLUPT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(ON=C1COC(=O)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.